Sinitrodil
Overview
Description
Preparation Methods
The synthesis of Sinitrodil involves several key steps:
Reaction of Methyl 2-Hydroxybenzoate with Ethanolamine: This reaction produces 2-hydroxy-N-(2-hydroxyethyl)benzamide.
Cyclization with Paraformaldehyde: The intermediate is then cyclized with paraformaldehyde under acidic conditions to form 3-(2-hydroxyethyl)-2H-1,3-benzoxazin-4(3H)-one.
Treatment with Thionyl Chloride: This step converts the compound to its chloro derivative.
Reaction with Silver Nitrate: Finally, the chloro derivative is reacted with silver nitrate in refluxing acetonitrile to yield this compound.
Chemical Reactions Analysis
Sinitrodil undergoes various chemical reactions, including:
Oxidation: As an organic nitrate, this compound can undergo oxidation reactions, particularly in the presence of oxidizing agents.
Reduction: The nitrate group can be reduced to form different nitrogen-containing compounds.
Substitution: The compound can participate in substitution reactions, especially involving the nitrate group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as hydrogen gas. The major products formed depend on the specific reaction conditions but often include derivatives of the original nitrate structure .
Scientific Research Applications
Sinitrodil has been investigated for various scientific research applications:
Cardiovascular Research: Due to its vasodilatory properties, this compound is studied for its potential in treating conditions like myocardial ischemia and angina pectoris.
Pharmacological Studies: The compound’s effects on guanylate cyclase make it a valuable tool for studying the enzyme’s role in different physiological processes.
Drug Development: This compound’s unique properties have led to its exploration as a potential therapeutic agent in cardiovascular diseases.
Mechanism of Action
Sinitrodil exerts its effects by stimulating guanylate cyclase, an enzyme that catalyzes the conversion of guanosine triphosphate to cyclic guanosine monophosphate (cGMP). This increase in cGMP levels leads to the relaxation of smooth muscle cells, resulting in vasodilation. The molecular targets involved include the guanylate cyclase enzyme and the downstream signaling pathways activated by cGMP .
Comparison with Similar Compounds
Sinitrodil is compared with other organic nitrates such as:
Glyceryl Trinitrate (Nitroglycerin): Both compounds are used for their vasodilatory effects, but this compound has shown a different pharmacokinetic profile.
Isosorbide Mononitrate and Dinitrate: These compounds also act as vasodilators but differ in their duration of action and specific clinical applications.
Nicorandil: This compound has additional potassium channel-opening properties, making it unique compared to this compound.
This compound’s uniqueness lies in its specific stimulation of guanylate cyclase and its potential selectivity for large arteries, which may offer advantages in certain clinical scenarios .
Properties
IUPAC Name |
2-(4-oxo-2H-1,3-benzoxazin-3-yl)ethyl nitrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O5/c13-10-8-3-1-2-4-9(8)16-7-11(10)5-6-17-12(14)15/h1-4H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POVFCWQCRHXYAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(C(=O)C2=CC=CC=C2O1)CCO[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10162365 | |
Record name | Sinitrodil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10162365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143248-63-9 | |
Record name | Sinitrodil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143248639 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sinitrodil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10162365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SINITRODIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3FJ2C4H75 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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